molecular formula C20H20N2O3S B12476919 4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide

Cat. No.: B12476919
M. Wt: 368.5 g/mol
InChI Key: WFSFRWSKSDFVAW-UHFFFAOYSA-N
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfonyl group, a methylamino group, and a naphthalen-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide typically involves the condensation of a benzamide derivative with an ethylsulfonyl and methylamino group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps may include the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while nitration of the aromatic rings can produce nitro-substituted benzamides .

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C20H20N2O3S/c1-3-26(24,25)22(2)17-13-11-16(12-14-17)20(23)21-19-10-6-8-15-7-4-5-9-18(15)19/h4-14H,3H2,1-2H3,(H,21,23)

InChI Key

WFSFRWSKSDFVAW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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